molecular formula C23H25Cl2N5O2S B4063914 N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

Cat. No.: B4063914
M. Wt: 506.4 g/mol
InChI Key: STGPARPYXOVSTO-UHFFFAOYSA-N
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Description

N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide is a useful research compound. Its molecular formula is C23H25Cl2N5O2S and its molecular weight is 506.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 505.1106016 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has delved into the synthesis of condensed triazines and triazoles, including derivatives that might structurally relate to the compound , highlighting methodologies for creating compounds with potential biological activity (Reimlinge, Billiau, & Lingier, 1976) Chemische Berichte.
  • The development of N-(4-substituted-thiazolyl)oxamic acid derivatives as antiallergy agents underscores the approach toward synthesizing compounds for specific therapeutic uses while avoiding details on usage and side effects (Hargrave, Hess, & Oliver, 1983) Journal of Medicinal Chemistry.
  • Studies on substituted 2-methylene-1,3-oxazolidines and related compounds provide insights into the synthesis of heterocyclic compounds, potentially offering frameworks for developing new chemical entities with distinct biological properties (Basheer & Rappoport, 2006) The Journal of Organic Chemistry.

Potential Applications

  • The exploration of alkylating benzamides for melanoma cytotoxicity presents a research avenue where benzamide derivatives, similar in functional groups to the compound , are investigated for their potential in targeted drug delivery for cancer therapy, focusing on the chemical synthesis and biological efficacy rather than direct application or dosage (Wolf et al., 2004) Melanoma Research.
  • Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and evaluated for antiavian influenza virus activity, indicating the compound's structural relatives' potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020) ACS Omega.

Properties

IUPAC Name

N-[1-[5-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N5O2S/c1-4-30-21(20(14(2)3)27-22(32)15-9-6-5-7-10-15)28-29-23(30)33-13-18(31)26-17-12-8-11-16(24)19(17)25/h5-12,14,20H,4,13H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGPARPYXOVSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(C(C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 6
N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

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